N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide
Description
Properties
CAS No. |
82366-70-9 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-17-10-5-2-4-9(8-10)14-13(19)15-12(16)11-6-3-7-18-11/h2-8H,1H3,(H2,14,15,16,19) |
InChI Key |
XTBOQDIJRVWQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Generation of Furan-2-Carbonyl Isothiocyanate :
Furan-2-carboxylic acid (1.12 g, 10 mmol) is refluxed with thionyl chloride (1.19 mL, 16 mmol) in dry acetone for 2 hours to form furan-2-carbonyl chloride. Potassium thiocyanate (1.94 g, 20 mmol) is then added, and the mixture is stirred for an additional hour to yield furan-2-carbonyl isothiocyanate.
$$
\text{Furan-2-COOH} + \text{SOCl}_2 \rightarrow \text{Furan-2-COCl} \xrightarrow{\text{KSCN}} \text{Furan-2-NCS}
$$Condensation with 3-Methoxyaniline :
A solution of 3-methoxyaniline (1.23 g, 10 mmol) in dry acetone is added dropwise to the isothiocyanate mixture. The reaction is refluxed for 3–4 hours, cooled, and poured onto ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to obtain the title compound as a white solid.
$$
\text{Furan-2-NCS} + \text{3-MeO-C}6\text{H}4\text{NH}_2 \rightarrow \text{N-[(3-MeO-phenyl)carbamothioyl]furan-2-carboxamide}
$$
Optimization Insights
- Solvent Choice : Dry acetone ensures optimal solubility of intermediates and minimizes side reactions.
- Temperature Control : Prolonged reflux (>4 hours) may lead to decomposition, while shorter durations (<2 hours) result in incomplete conversion.
- Purification : Recrystallization from ethanol removes unreacted aniline and potassium thiocyanate byproducts.
Alternative Pathway via Carbodiimide Intermediate
A less common route involves the use of cyanoguanidine and furan-2-carbonyl chloride, forming a carbodiimide intermediate that reacts with 3-methoxyphenyl isothiocyanate.
Stepwise Procedure
Formation of Cyanoguanidine Intermediate :
Cyanoguanidine (0.84 g, 10 mmol) is reacted with furan-2-carbonyl chloride (1.26 g, 10 mmol) in acetone with catalytic pyridine. The intermediate, N-cyanocarbamimidoyl furan-2-carboxamide, is isolated via filtration.Thiourea Formation :
The intermediate is treated with 3-methoxyphenyl isothiocyanate (1.65 g, 10 mmol) in refluxing acetone for 3 hours. The product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1).
Yield : 65–73%
Advantage : Avoids handling volatile isothiocyanate precursors.
Mechanistic Considerations
The nucleophilic attack of the amine group in 3-methoxyaniline on the electrophilic carbon of the isothiocyanate group drives the reaction (Figure 1). Density functional theory (DFT) studies on analogous systems reveal that the planar arrangement of the thiourea moiety facilitates intramolecular hydrogen bonding, stabilizing the product.
Spectral Characterization
IR Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Byproduct Formation : Trace urea derivatives may form if moisture is present. Anhydrous conditions and molecular sieves suppress this.
- Low Solubility : Adding dimethylformamide (DMF) enhances solubility during purification.
Applications and Derivatives
N-[(3-Methoxyphenyl)carbamothioyl]furan-2-carboxamide serves as a precursor for antimicrobial and antitumor agents. Structural analogs with electron-withdrawing substituents on the phenyl ring exhibit enhanced bioactivity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbamothioyl group (-NH-C(=S)-NH-) undergoes nucleophilic addition with primary amines, forming substituted thiourea derivatives. This reaction occurs via attack of the amine’s lone pair on the electrophilic sulfur atom:
Example Reaction:
N-[(3-Methoxyphenyl)carbamothioyl]furan-2-carboxamide + R-NH₂ → R-NH-C(=S)-NH-(3-methoxyphenyl) + furan-2-carboxamide
Key Data:
| Amine Substituent (R) | Yield (%) | Reaction Conditions |
|---|---|---|
| 4-Chlorophenyl | 77 | Acetone, reflux, 2h |
| 2-Methoxyphenyl | 67 | Ethanol, 60°C, 3h |
| Indazole | 85 | DCM, RT, 4h |
Source: Synthesis protocols from .
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the thiourea linkage:
-
Acidic Hydrolysis (HCl/H₂O): Produces 3-methoxyphenylamine, CO₂, and H₂S.
-
Basic Hydrolysis (NaOH/EtOH): Generates furan-2-carboxamide and thiocyanate ions.
Kinetics:
| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 1M HCl | 2.3 × 10⁻⁴ | 45.2 |
| 1M NaOH | 1.8 × 10⁻⁴ | 49.7 |
Mechanistic studies via NMR and IR confirm intermediate thiocarbamate formation .
Cyclization Reactions
Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization, forming benzothiazole derivatives:
Reaction Pathway:
-
Thiourea sulfur attacks the furan ring’s α-carbon.
-
Aromatization via elimination of H₂O yields a fused benzothiazole-furan system.
Optimized Conditions:
-
Solvent: DMF
-
Temperature: 120°C
-
Catalyst: p-TsOH (5 mol%)
-
Yield: 68–72%
Characterization by ¹H/¹³C NMR and HRMS confirms cyclized product .
Electrophilic Substitution on Furan Ring
The electron-rich furan undergoes regioselective substitution at the C-5 position:
Example: Nitration with HNO₃/H₂SO₄ produces 5-nitro-furan-2-carboxamide derivatives.
Regioselectivity: Confirmed via NOESY and single-crystal XRD .
Metal Complexation
The thiourea group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺):
Complex Stability Constants (log β):
| Metal Ion | log β (25°C) | Geometry |
|---|---|---|
| Cu²⁺ | 8.9 | Square planar |
| Ni²⁺ | 7.2 | Octahedral |
UV-Vis and ESR data indicate charge-transfer interactions .
Oxidation Reactions
Treatment with H₂O₂ or mCPBA oxidizes the thiourea moiety to urea:
| Reagent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Urea analog | 82 |
| mCPBA | Sulfoxide | 58 |
IR spectra show disappearance of ν(C=S) at 1250 cm⁻¹ and emergence of ν(C=O) at 1680 cm⁻¹ .
This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., metal-organic frameworks). Further studies should explore catalytic asymmetric variants of these reactions.
Scientific Research Applications
N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound with a molecular weight of approximately 425.5 g/mol. It features a structural framework that includes methoxy, carbonyl, carbamothioyl, and furan-2-carboxamide functional groups. This compound has potential applications in medicinal chemistry and has been studied for its anti-inflammatory and anti-cancer properties.
Potential applications
N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has potential applications across various domains. Studies on the interactions of N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Investigations have shown that the compound may bind to specific enzymes or receptors, influencing various signaling pathways within cells. These interactions are essential for evaluating its pharmacological potential and guiding further research into its therapeutic applications.
Related compounds
Several compounds share structural similarities with N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide.
Carbamothioyl-furan-2-carboxamide derivatives
Carboxamide derivatives have demonstrated significant anti-fungal activity against tested fungal strains . Carbamothioyl-furan-2-carboxamide derivatives can be synthesized through a reaction with primary amines, yielding products with varying yields based on the substituent on the phenyl ring . Some derivatives also showed significant anti-cancer activity . Biological activity tests indicate that these carbamothioyl-furan-2-carboxamide derivatives could serve as a starting point for drug discovery research, with potential for modification to create lead molecules for therapeutics .
Other related compounds include:
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and protein production . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being targeted .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-((5-Chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide ():
Replacing the 3-methoxyphenyl group with a 5-chloropyridinyl moiety enhances metal-chelating properties, forming stable Co(II), Ni(II), and Cu(II) complexes. These complexes exhibit antioxidant and antitumor activities, suggesting that heteroaromatic substituents improve coordination chemistry and bioactivity . - N-((5-Bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) ():
The bromine atom in this analogue increases molecular weight and hydrophobicity compared to the methoxy-substituted compound. This may enhance membrane permeability but reduce solubility .
Substituent Position and Electronic Effects
- (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide (): A para-methoxy group on a styryl-linked phenyl ring demonstrates chemopreventive activity in HCT116 colon cancer cells.
- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives (): Compounds 92 and 93 (IC50: 7.4–7.6 nM against VEGFR-2) highlight the importance of heterocyclic substituents.
Physicochemical Properties
Table 1: Comparison of Physical Properties
Notes:
- Electron-donating groups (e.g., methoxy) generally improve synthesis yields compared to electron-withdrawing groups (e.g., nitro), as seen in Suzuki-Miyaura couplings .
Biological Activity
N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as carbamothioyl derivatives. Its molecular formula is , and it features a furan ring substituted with a carbamothioyl group and a methoxyphenyl moiety. The structural characteristics contribute to its biological properties.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of carbamothioyl-furan-2-carboxamide exhibit significant anticancer properties. For instance, a series of synthesized derivatives were tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | HepG2 Viability (%) | Huh-7 Viability (%) | MCF-7 Viability (%) |
|---|---|---|---|
| 4a | 35.01 | 45.09 | 41.81 |
| 4b | 37.31 | 48.00 | 43.00 |
| 4c | 39.22 | 50.00 | 45.50 |
| 4d | 33.29 | 40.00 | 38.00 |
| 4e | 63.75 | 70.00 | 65.00 |
| 4f | 82.81 | 75.00 | 72.50 |
The compound 4d showed the highest anticancer activity, with cell viability percentages significantly lower than those observed for the other derivatives, indicating its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various bacterial strains, including E. coli, S. aureus, and B. cereus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Inhibition Zone (mm) against E.coli | Inhibition Zone (mm) against S.aureus | Inhibition Zone (mm) against B.cereus |
|---|---|---|---|
| 4b | 10.5 | 13 | 16 |
| 4a | 9 | 11 | 14 |
| 4c | 8 | 10 | 12 |
The results indicated that compounds with electron-donating substituents on the phenyl ring exhibited enhanced antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide and its derivatives?
- Method :
Acylation via Furoyl Chloride : React 2-furoyl chloride with 3-methoxyphenylthiourea derivatives under reflux (120°C, 18–24 hours) in anhydrous 1,4-dioxane .
Purification : Filter the crude product and recrystallize using chloroform/methanol (3:1 v/v) to achieve >95% purity .
Derivative Synthesis : Substitute the 3-methoxyphenyl group with other aryl/heteroaryl amines (e.g., 4-hydroxyphenyl, thiazol-2-yl) to explore structural diversity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Identify functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹, C=Oamide at ~1650 cm⁻¹) .
- NMR : Use ¹H NMR to confirm aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups) and ¹³C NMR to assign carbonyl (C=O, ~160 ppm) and thiourea (C=S, ~180 ppm) signals .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Approach :
Antioxidant Assays : Use DPPH radical scavenging and FRAP tests to evaluate electron-donating capacity .
Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
Antimicrobial Testing : Assess inhibition zones against Gram-positive/negative bacteria via agar diffusion .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s bioactivity?
- Steps :
Molecular Docking : Use AutoDock Vina to simulate binding to targets like viral 2C proteins (e.g., enterovirus 2C ATPase) .
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antiviral IC₅₀ values .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Solutions :
Cross-Validation : Compare experimental FT-IR/NMR data with computed spectra (e.g., using Gaussian 09) .
High-Resolution Crystallography : Refine crystal structures via SHELXL (e.g., resolve twinning or disorder using HKL-3000 software) .
Thermal Analysis : Perform TGA/DSC to confirm decomposition patterns and validate purity .
Q. How is single-crystal X-ray diffraction applied to determine this compound’s structure?
- Protocol :
Crystallization : Grow crystals via slow evaporation from acetone/ethanol .
Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement : Apply SHELXL-2018 for structure solution, achieving R-factors < 0.05 .
Q. What methodologies assess the compound’s mechanism of action in antiviral studies?
- Workflow :
Plaque Reduction Assays : Quantify inhibition of viral replication (e.g., enterovirus A71) at non-cytotoxic concentrations .
Resistance Profiling : Serial passage the virus under suboptimal drug pressure to identify mutations in target proteins (e.g., 2C ATPase) .
ATPase Activity Assays : Measure inhibition of recombinant 2C ATPase using malachite green phosphate detection .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
